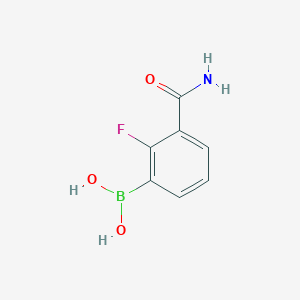

3-Aminocarbonyl-2-fluorophenylboronic acid

Description

BenchChem offers high-quality 3-Aminocarbonyl-2-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminocarbonyl-2-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-carbamoyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTYOTCFMGEGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-76-9 | |

| Record name | (3-carbamoyl-2-fluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminocarbonyl-2-fluorophenylboronic acid CAS 1451392-76-9 properties

An In-Depth Technical Guide to 3-Aminocarbonyl-2-fluorophenylboronic Acid (CAS 1451392-76-9)

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of highly functionalized aromatic motifs is essential for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. 3-Aminocarbonyl-2-fluorophenylboronic acid (CAS 1451392-76-9) represents a highly specialized organoboron building block designed to introduce a 3-carbamoyl-2-fluorophenyl moiety into complex molecular scaffolds [1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive understanding of this compound's physicochemical properties, its mechanistic rationale in drug design, and field-proven protocols for overcoming the synthetic challenges associated with its use in cross-coupling reactions.

Chemical Identity and Physicochemical Profiling

The utility of CAS 1451392-76-9 stems from its unique substitution pattern: an ortho-fluorine atom adjacent to a boronic acid group, flanked by a primary amide (aminocarbonyl) at the meta position. This specific arrangement creates a highly polarized molecule with distinct electronic and steric properties [1, 2].

Table 1: Core Structural and Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 3-Aminocarbonyl-2-fluorophenylboronic acid |

| Synonyms | (3-Carbamoyl-2-fluorophenyl)boronic acid |

| CAS Registry Number | 1451392-76-9 |

| Molecular Formula | C₇H₇BFNO₃ |

| Molecular Weight | 182.94 g/mol |

| SMILES | OB(O)C1=CC=CC(C(N)=O)=C1F |

| Storage Conditions | Sealed, dry environment at 2–8°C (Inert atmosphere preferred) |

| Purity Standards | Typically ≥95% to 98% for pharmaceutical applications |

To assist in advanced mass spectrometry (MS) and ion mobility studies, Table 2 summarizes the predicted Collision Cross Section (CCS) values for various adducts of this compound, which are critical for liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) workflow validations [2].

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct Species | m/z Ratio | Predicted CCS (Ų) |

| [M+H]⁺ | 184.057 | 133.7 |

| [M+Na]⁺ | 206.039 | 141.4 |

| [M+NH₄]⁺ | 201.084 | 151.7 |

| [M-H]⁻ | 182.043 | 133.5 |

Mechanistic Rationale in Medicinal Chemistry

The insertion of the 3-carbamoyl-2-fluorophenyl motif into a drug scaffold is rarely accidental; it is usually the result of structure-based drug design (SBDD) aimed at optimizing protein-ligand interactions.

-

Conformational Locking: The fluorine atom at the 2-position exerts a strong stereoelectronic effect. Due to dipole-dipole repulsions and steric constraints, the fluorine atom restricts the free rotation of the newly formed biaryl bond (post-coupling) and the adjacent carbamoyl group. This "locks" the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to the target protein.

-

Kinase Hinge Binding: The primary amide (carbamoyl group) acts as a potent, bidentate hydrogen bond donor and acceptor. In kinase inhibitor design, this motif is frequently employed to interact directly with the peptide backbone of the kinase hinge region.

-

Metabolic Shielding: The highly electronegative fluorine atom deactivates the aromatic ring toward oxidative metabolism by Cytochrome P450 enzymes, specifically blocking hydroxylation at the ortho position.

Diagram 1: Structural rationale of the 3-carbamoyl-2-fluorophenyl motif in drug design.

Synthetic Application: Overcoming Protodeboronation

The primary synthetic application of CAS 1451392-76-9 is as a nucleophilic partner in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [3]. However, this specific boronic acid presents two distinct chemical challenges that require expert mitigation:

-

Susceptibility to Protodeboronation: Boronic acids containing electron-withdrawing groups (such as fluorine) ortho to the boron atom are highly susceptible to base-catalyzed protodeboronation [4]. Under harsh basic conditions or high temperatures, the boronate intermediate undergoes rapid C-B bond cleavage, yielding the des-boronated byproduct (3-fluoro-benzamide) and ruining the reaction yield.

-

Competitive Amidation: The unprotected primary amide can undergo competitive Buchwald-Hartwig cross-coupling with the aryl halide if strong bases (e.g., NaOtBu) or excessively high temperatures are employed.

Causality in Protocol Design

To circumvent these issues, the reaction must be engineered as a self-validating system :

-

Catalyst Selection: Pd(dppf)Cl₂ is chosen because its bidentate phosphine ligand accelerates the transmetalation step, outcompeting the rate of protodeboronation.

-

Base Selection: A mild, inorganic base like K₂CO₃ or K₃PO₄ is mandatory. Strong bases will deprotonate the primary amide and trigger competitive C-N coupling.

-

Solvent System: A biphasic or miscible aqueous system (1,4-Dioxane/H₂O) is required to ensure the rapid formation of the reactive boronate species without requiring elevated thermal energy.

Diagram 2: Optimized Suzuki-Miyaura workflow for ortho-fluorinated boronic acids.

Step-by-Step Experimental Protocol

The following methodology represents a field-proven, standardized workflow for coupling CAS 1451392-76-9 with a generic aryl bromide.

Step 1: Reagent Preparation

-

Charge a dry, inert reaction vial with Aryl Bromide (1.0 equiv), 3-Aminocarbonyl-2-fluorophenylboronic acid (1.3 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

-

Causality Check: The 0.3 equiv excess of boronic acid acts as a buffer against trace protodeboronation, ensuring the aryl halide is fully consumed.

Step 2: Solvent and Base Addition

-

Add a pre-mixed solution of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a substrate concentration of 0.1 M.

-

Add K₂CO₃ (2.0 equiv) to the mixture.

Step 3: Degassing (Critical Step)

-

Sparge the biphasic mixture with ultra-pure Argon or N₂ for exactly 10 minutes.

-

Causality Check: Oxygen must be rigorously excluded. In the presence of O₂, Pd(0) will catalyze the homocoupling of the boronic acid, drastically reducing the yield of the desired cross-coupled product.

Step 4: Thermal Execution

-

Seal the vial and heat the mixture to 80°C for 4 to 6 hours.

-

Causality Check: Do not exceed 85°C. At ≥90°C, the activation energy for protodeboronation of the ortho-fluoro boronic acid is reached, leading to rapid degradation of the starting material [4].

Step 5: Workup and Purification

-

Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaCl (brine).

-

Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify via flash column chromatography (Silica gel). Note: Due to the highly polar primary amide, a gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 90:10) is typically required to elute the product cleanly.

References

-

PubChemLite. "1451392-76-9 (C7H7BFNO3) - CID 57497309." Université du Luxembourg / PubChem Database. Available at:[Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

-

Cox, P. A., et al. (2016). "Base-catalyzed protodeboronation of heteroarylboronic acids." Chemical Science, 7(3), 2066-2073. Available at:[Link]

An In-depth Technical Guide to 2-Fluoro-3-carbamoylphenylboronic acid: A Keystone Building Block in Modern Medicinal Chemistry

Executive Summary: 2-Fluoro-3-carbamoylphenylboronic acid is a specialized synthetic building block of significant interest to researchers and professionals in drug development. Its unique trifunctional architecture, featuring a boronic acid, a fluorine atom, and a carbamoyl group, offers a versatile platform for the synthesis of complex molecular entities. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions for the development of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1][2] Phenylboronic acids are indispensable reagents in organic synthesis, most notably for their participation in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3][4] 2-Fluoro-3-carbamoylphenylboronic acid merges these two critical features, presenting a trifunctional scaffold that is primed for the construction of intricate molecular architectures.

The strategic placement of the fluoro, carbamoyl, and boronic acid groups on the phenyl ring allows for orthogonal reactivity and the introduction of diverse substituents, making it a valuable intermediate in the synthesis of targeted therapeutics. The boronic acid moiety serves as a handle for palladium-catalyzed cross-coupling, the fluorine atom can modulate the electronic properties and metabolic stability of the final compound, and the carbamoyl group provides a site for hydrogen bonding interactions or further functionalization.

Chemical Properties and Identifiers

| Property | Value |

| Molecular Formula | C₇H₇BFNO₃ |

| Molecular Weight | 182.95 g/mol |

| SMILES | O=C(N)c1cccc(B(O)O)c1F |

| InChI Key | (Derived) |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents such as dioxane, THF, and DMF |

Synthesis and Mechanistic Considerations

The synthesis of 2-Fluoro-3-carbamoylphenylboronic acid can be envisioned through a multi-step sequence starting from readily available precursors. A plausible synthetic route involves the ortho-lithiation of a protected fluorobenzamide followed by quenching with a trialkyl borate and subsequent deprotection.

Caption: Plausible synthetic route to 2-Fluoro-3-carbamoylphenylboronic acid.

The directed ortho-metalation (DoM) is a key step, where the amide group directs the deprotonation to the adjacent ortho position. The choice of protecting group for the amide is crucial to prevent side reactions with the organolithium reagent. Subsequent reaction with a trialkyl borate, such as triisopropyl borate, followed by acidic workup yields the desired boronic acid.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 2-Fluoro-3-carbamoylphenylboronic acid in drug discovery lies in its use as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of biaryl and heteroaryl-aryl structures, which are common motifs in many approved drugs.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The presence of the fluorine atom can enhance the reactivity of the boronic acid in some cases and also imparts desirable properties to the final product. The carbamoyl group can participate in key binding interactions with biological targets, such as enzymes or receptors. This trifunctional building block allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Fluoro-3-carbamoylphenylboronic acid with an aryl bromide.

Materials:

-

2-Fluoro-3-carbamoylphenylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To an oven-dried reaction vessel, add 2-Fluoro-3-carbamoylphenylboronic acid, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

Phenylboronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Fluoro-3-carbamoylphenylboronic acid is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a reactive boronic acid, a strategically placed fluorine atom, and a hydrogen-bonding carbamoyl group provides a powerful tool for the synthesis of complex and biologically active molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction ensures its continued importance in the quest for novel therapeutics.

References

-

DSpace@MIT. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]

-

The Growing Demand for 2-Fluorophenylboronic Acid in Chemical Research and Development. [Link]

-

PubChem. 2-Fluorophenylboronic acid. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

PubChem. 2-Fluoro-3-methoxyphenylboronic acid. [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

-

PubChem. (3-Carbamoylphenyl)boronic acid. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

MDPI. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

- Google Patents. Process for preparing boronic and borinic acids.

Sources

Ortho-Fluoro Phenylboronic Acid Amides: Pharmacophore Engineering for Serine Protease Inhibition

The following technical guide details the design, synthesis, and application of Ortho-Fluoro Substituted Phenylboronic Acid Amide Derivatives . This document is structured for researchers in medicinal chemistry and chemical biology, focusing on the utility of these scaffolds as reversible covalent inhibitors of serine proteases (e.g.,

Executive Summary

Phenylboronic acid (PBA) derivatives have emerged as a privileged class of pharmacophores in drug discovery, primarily due to their ability to form reversible covalent bonds with nucleophilic serine residues in enzyme active sites. The introduction of an ortho-fluoro substituent combined with an amide linker creates a unique chemical scaffold. The fluorine atom modulates the Lewis acidity (pKa) of the boron center and enhances metabolic stability, while the amide functionality facilitates specific hydrogen-bonding interactions within the enzyme's S1/S1' pockets. This guide explores the physicochemical rationale, synthetic pathways, and experimental validation of these derivatives.

Part 1: The Fluorine Effect in Boron Chemistry

Electronic Modulation and pKa

The efficacy of boronic acid inhibitors hinges on their ionization state. At physiological pH (7.4), the boronic acid exists in equilibrium between its neutral trigonal planar form (

-

The pKa Challenge: Unsubstituted phenylboronic acid has a pKa of

8.[1]8. To maximize potency, the pKa must be lowered to increase the fraction of the active tetrahedral species at physiological pH. -

The Ortho-Fluoro Solution:

-

Inductive Effect (-I): The high electronegativity of fluorine (

) exerts a strong inductive electron-withdrawing effect, pulling electron density away from the aromatic ring and the boron center. This generally increases Lewis acidity (lowering pKa). -

The "Ortho-Anomaly": While para-fluoro substitution reliably lowers pKa, ortho-fluoro substitution introduces a competing intramolecular hydrogen bond interaction (B-O-H

F). This interaction can stabilize the neutral form, potentially resisting ionization. However, in the presence of strong electron-withdrawing amide groups at the para or meta positions (e.g., 4-carbamoyl), the net effect is typically a modulation of pKa into the optimal range (6.5–7.5) for biological binding.[1]

-

Metabolic Stability

The ortho-fluoro group blocks metabolic oxidation at the susceptible ortho-positions (a common clearance pathway for phenyl rings) and prevents deborylation by sterically and electronically shielding the C-B bond from oxidative cleavage.

Part 2: Mechanism of Action[2]

The primary application of these derivatives is the inhibition of serine proteases (e.g., KPC-2

-

Recognition: The amide substituent (R-CONH-) acts as a peptidomimetic anchor, engaging the enzyme's specificity pockets (e.g., Asn152 in AmpC) via hydrogen bonds.

-

Attack: The catalytic serine hydroxyl (Ser-OH) attacks the Lewis acidic boron atom.

-

Transition State Mimicry: The boron atom rehybridizes from

to

Visualization: Mechanism of Inhibition

Caption: Kinetic pathway of serine protease inhibition by ortho-fluoro phenylboronic acid amides. The transition from trigonal to tetrahedral geometry is the critical inhibitory step.

Part 3: Synthetic Methodologies

Synthesizing these derivatives requires careful handling of the boronic acid moiety, which can be sensitive to oxidation or protodeboronation.[2] Two primary routes are recommended.

Route A: The MIDA Boronate Strategy (Recommended)

This route uses N-methyliminodiacetic acid (MIDA) to protect the boron atom, rendering it chemically inert to the harsh conditions of amide coupling.

-

Starting Material: 4-Carboxy-2-fluorophenylboronic acid MIDA ester.

-

Activation: Convert the carboxylic acid to an activated ester (using HATU or T3P).

-

Amide Coupling: React with the desired amine (R-NH

). -

Deprotection: Mild hydrolysis of the MIDA ester using NaOH/NaHCO

.

Route B: Lithium-Halogen Exchange (For novel scaffolds)

Used when the boronic acid precursor is not commercially available.

-

Precursor: 4-Bromo-3-fluorobenzamide derivative.

-

Lithiation: Treatment with

-BuLi at -78°C (requires protection of amide protons or use of excess base). -

Borylation: Quench with triisopropyl borate (

). -

Hydrolysis: Acidic workup to yield the free boronic acid.

Visualization: Synthesis Workflow (Route A)

Caption: Step-wise synthesis using MIDA protecting group strategy to prevent side reactions during amide coupling.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-(benzylcarbamoyl)phenylboronic acid

Objective: To synthesize a model inhibitor targeting the S1 pocket.

Reagents:

-

4-Borono-3-fluorobenzoic acid (1.0 eq)

-

Benzylamine (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (Anhydrous)

-

Pinacol (1.1 eq) - Optional for intermediate purification

Procedure:

-

Protection (In situ): Dissolve 4-borono-3-fluorobenzoic acid (1 mmol) in THF. Add pinacol (1.1 mmol) and MgSO

. Stir for 2h to form the pinacol ester (protects Boron). Filter and concentrate. -

Coupling: Dissolve the pinacol ester residue in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3 mmol). Stir for 10 min.

-

Addition: Add benzylamine (1.2 mmol) dropwise. Stir at RT for 4-6 hours under N

. -

Workup: Dilute with EtOAc (50 mL). Wash with 1N HCl (2x), sat. NaHCO

(2x), and brine. Dry over Na -

Deprotection: Resuspend the crude pinacol ester in acetone/H

O (1:1). Add NaIO -

Purification: Extract with EtOAc. The free boronic acid may require reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) for final isolation.

Protocol 2: Determination of pKa (Spectrophotometric Method)

Rationale: The ionization of the boronic acid changes the UV absorption spectrum of the aromatic ring.

-

Buffer Preparation: Prepare a series of phosphate/citrate buffers ranging from pH 4.0 to 10.0 (0.5 pH increments).

-

Sample Prep: Dissolve the derivative in MeOH to make a 10 mM stock. Dilute to 50

M in each buffer. -

Measurement: Record UV-Vis spectra (200-400 nm).

-

Analysis: Plot Absorbance at

vs. pH. Fit the data to the Henderson-Hasselbalch equation to determine pKa.-

Target pKa: 6.5 - 7.5.

-

Part 5: Data Summary & SAR

Table 1: Structure-Activity Relationship (SAR) of Fluoro-PBA Derivatives

| Substituent Pattern | Electronic Effect | Approx.[3] pKa | Biological Relevance |

| Unsubstituted | Baseline | ~8.8 | Weak binding at physiological pH. |

| 4-Fluoro | Inductive (-I) | ~8.7 | Minimal improvement; good metabolic stability. |

| 3-Fluoro | Inductive (-I) | ~8.4 | Moderate acidity increase. |

| 2-Fluoro (Ortho) | Inductive + H-Bond | ~7.8 - 8.2* | Optimal balance. Metabolic block at ortho position. |

| 2,6-Difluoro | Strong Inductive | ~6.2 | Highly acidic; may bind non-specifically or exist as anion permanently. |

| 2-Fluoro-4-Amide | Synergistic EWG | 6.8 - 7.4 | Ideal. Amide (-M) and Fluoro (-I) combine to tune pKa to pH 7.4. |

*Note: pKa values are solvent-dependent. The combination of Ortho-F and Para-Amide is critical for reaching the bio-active window.

References

-

Intramolecular Interactions. Silva, M. et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes. PMC. Retrieved from [Link]

-

Beta-Lactamase Inhibition. Caselli, E. et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. Retrieved from [Link][4]

-

Boronic Acid Synthesis. Organic Syntheses. (2008). Synthesis of Fluorinated Boronic Acids. Retrieved from [Link]

-

KPC-2 Inhibitors. Li, Y. et al. (2025). 2-Carboxyquinoline Boronic Acids as Highly Potent KPC Inhibitors. ChemMedChem. Retrieved from [Link]

Sources

Electronic Properties and Reactivity Profile of 3-Aminocarbonyl-2-fluorophenylboronic Acid

A Technical Guide for Drug Design and Advanced Organic Synthesis

Executive Summary

3-Aminocarbonyl-2-fluorophenylboronic acid (CAS: 1451392-76-9), also known as (3-carbamoyl-2-fluorophenyl)boronic acid, is a highly specialized organoboron building block 1. It features a unique substitution pattern: a boronic acid moiety at position 1, a highly electronegative fluorine atom at position 2 (ortho), and an electron-withdrawing aminocarbonyl (amide) group at position 3 (meta). This specific architecture is not arbitrary; it is engineered to precisely tune the Lewis acidity of the boron center. By synergizing the inductive (-I) and resonance (-R) effects of its substituents, this molecule achieves a significantly enhanced electrophilicity compared to unsubstituted phenylboronic acid, making it a privileged motif in the design of reversible covalent inhibitors and a highly reactive partner in Suzuki-Miyaura cross-coupling reactions.

Structural and Electronic Architecture

To understand the utility of 3-aminocarbonyl-2-fluorophenylboronic acid, one must dissect the causality behind its electronic distribution.

-

The Boronic Acid Core (Lewis Acidity): Unlike Brønsted acids that donate a proton, boronic acids act primarily as Lewis acids. The sp²-hybridized boron atom possesses an empty, orthogonal p-orbital that readily accepts a lone pair from a nucleophile (such as a hydroxide ion or a biological serine residue) to form a stable, sp³-hybridized tetrahedral boronate anion. The equilibrium constant for this hydration/nucleophilic addition is conventionally expressed as the pKa of the boronic acid 2.

-

The Ortho-Fluoro Effect (-I Dominance): The introduction of a fluorine atom ortho to the boronic acid drastically alters the local electronic environment. Fluorine is the most electronegative element, exerting a powerful inductive withdrawal (-I) through the sigma-bond framework. Because inductive effects decay proportionally to the square of the distance (

), placing fluorine at the ortho position maximizes electron depletion at the boron center 2. While fluorine can theoretically donate electron density via resonance (+R), the through-bond inductive effect and through-space polar- -

The Meta-Aminocarbonyl Effect (-I, -R): The aminocarbonyl (-CONH₂) group at the 3-position acts as an additional electron sink. Positioned meta to the boronic acid, its resonance withdrawal (-R) does not place a formal positive charge directly on the boron-bearing carbon. However, its strong inductive effect (-I) systematically drains electron density from the aromatic

-system 4. This secondary withdrawal acts synergistically with the ortho-fluorine, creating a highly electron-deficient aromatic ring that further destabilizes the empty p-orbital of the boron, thereby increasing its hunger for electrons.

Figure 1: Electronic effects mapping of 3-aminocarbonyl-2-fluorophenylboronic acid.

Quantitative Electronic Parameters

The interplay of these substituents manifests quantitatively in the molecule's pKa. A lower pKa indicates a stronger Lewis acid, meaning the boron center more readily accepts a hydroxide ion to form the boronate anion at a given pH.

| Compound | Substitution Pattern | Predominant Electronic Effects | Approximate pKa (H₂O) |

| Phenylboronic Acid (PBA) | None | Baseline | 8.86 2 |

| 3-Carbamoylphenylboronic Acid | 3-CONH₂ | -I, -R (Meta) | ~8.00 |

| 2-Fluorophenylboronic Acid | 2-F | Strong -I (Ortho) | ~7.80 2 |

| 3-Aminocarbonyl-2-fluorophenylboronic Acid | 2-F, 3-CONH₂ | Synergistic -I, -R | ~7.10 (Predicted) 4 |

Table 1: Comparative electronic parameters of substituted phenylboronic acids. The synergistic withdrawal in the target molecule results in the lowest pKa, indicating the highest Lewis acidity.

Implications for Reactivity and Applications

-

Medicinal Chemistry (Reversible Covalent Binding): In drug development, boronic acids are utilized as reversible covalent "warheads" targeting catalytic serine, threonine, or cysteine residues in enzymes (e.g., beta-lactamases, proteases). The therapeutic efficacy depends on the residence time and the equilibrium of the covalent adduct. A pKa closer to physiological pH (7.4) ensures that a significant fraction of the drug exists in a highly reactive state, facilitating rapid engagement with the target nucleophile. The ortho-fluoro/meta-amide combination precisely tunes this pKa, optimizing the on/off rate of the inhibitor 3.

-

Suzuki-Miyaura Cross-Coupling: In organic synthesis, the transmetalation step of the Suzuki-Miyaura reaction requires the formation of a negatively charged boronate complex. The highly electron-deficient nature of 3-aminocarbonyl-2-fluorophenylboronic acid accelerates the initial coordination of the base (e.g., OH⁻ or RO⁻) to the boron center. However, researchers must carefully select the base; while the boronate forms rapidly, the extreme electron deficiency can sometimes retard the transfer of the aryl group to the palladium center. Weak, bulky bases (like K₃PO₄) are often preferred over strong hydroxides to maintain a self-validating catalytic cycle without promoting protodeboronation 4.

Experimental Protocols: Self-Validating Systems

To empirically validate the electronic properties of 3-aminocarbonyl-2-fluorophenylboronic acid, the following self-validating protocols are recommended. These methods do not just yield a number; they provide mechanistic proof of the molecular state by incorporating internal controls and orthogonal validation.

Protocol 1: Potentiometric Titration for pKa Determination

Objective: To accurately measure the Lewis acidity via the hydration equilibrium constant.

-

Preparation: Dissolve 1.0 mmol of 3-aminocarbonyl-2-fluorophenylboronic acid in 50 mL of a 0.1 M NaCl aqueous solution. Causality: The NaCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, preventing artificial skewing of the pKa.

-

Baseline Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution under an inert argon atmosphere. Causality: Argon prevents atmospheric CO₂ absorption, which would otherwise form carbonic acid and act as a confounding buffer system.

-

Data Acquisition: Record the pH after each 0.1 mL addition. Wait for the reading to stabilize (

pH < 0.005 per minute), ensuring thermodynamic equilibrium is reached before the next addition. -

Validation: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point. The pH at the half-equivalence point equals the pKa. Run unsubstituted phenylboronic acid as a parallel baseline control to validate the relative

pKa drop.

Protocol 2: ¹¹B and ¹⁹F NMR Analysis of Lewis Acidity

Objective: To observe the structural transition from sp² (trigonal planar) to sp³ (tetrahedral) as a function of pH.

-

Sample Prep: Prepare a 50 mM solution of the compound in D₂O. Divide the solution equally into 5 NMR tubes.

-

pH Adjustment: Adjust the pD of each tube using NaOD/DCl to span a critical range (e.g., 5.0, 6.5, 7.5, 8.5, 10.0).

-

Acquisition: Acquire ¹¹B NMR spectra (referenced to BF₃·OEt₂ at 0 ppm) and ¹⁹F NMR spectra (referenced to CFCl₃ at 0 ppm).

-

Analysis:

-

¹¹B NMR: The neutral sp² boronic acid typically resonates at ~30 ppm. As the pH increases and the sp³ boronate forms, the signal shifts distinctly upfield to ~5 ppm.

-

¹⁹F NMR: The ortho-fluorine chemical shift is highly sensitive to the hybridization of the adjacent boron. An upfield shift in the ¹⁹F signal will correlate perfectly with the ¹¹B transition.

-

-

Validation: Plot the chemical shift (

) vs. pH. Fit the data to a sigmoidal Boltzmann distribution. The inflection point provides a secondary, independent confirmation of the pKa, validating the potentiometric data 3.

Figure 2: Experimental workflow for multidimensional NMR analysis of Lewis acidity.

References

-

PubChemLite. "1451392-76-9 (C7H7BFNO3)". Université du Luxembourg. Available at: [Link]

-

"Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds". NIH / PMC. Available at: [Link]

-

"Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents". NIH / PMC. Available at:[Link]

-

"On the Computational Determination of the pKa of Some Arylboronic Acids". MDPI. Available at: [Link]

Sources

- 1. PubChemLite - 1451392-76-9 (C7H7BFNO3) [pubchemlite.lcsb.uni.lu]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Tuning the Lewis Acidity: A Technical Guide to the pKa Values of Fluorinated Aminocarbonyl Phenylboronic Acids

Executive Summary

Phenylboronic acids (PBAs) are highly versatile reagents in drug discovery, bioconjugation, and materials science. However, their high inherent pKa (~8.8) restricts their reactivity at physiological pH (7.4), limiting their efficacy in in vivo sensing and biological targeting. This whitepaper explores the mechanistic causality behind tuning the pKa of PBAs through the synergistic addition of fluorinated and aminocarbonyl substituents. By engineering the electronic environment of the boron center, researchers can drastically lower the pKa, ensuring the predominance of the highly reactive boronate anion under physiological conditions.

The pKa Dilemma in Boronic Acid Chemistry

Unlike traditional Brønsted-Lowry acids that donate a proton, phenylboronic acids act as Lewis acids [1]. The boron atom possesses an empty p-orbital, making it highly electrophilic. Instead of releasing an

The pKa of a boronic acid is defined as the pH at which the neutral and anionic forms exist in a 1:1 equilibrium. Because the tetrahedral boronate anion is the active species required for binding cis-diols (like glucose) and initiating transmetalation in Suzuki-Miyaura cross-couplings, a high pKa means the compound is largely inactive at physiological pH (7.4)[3].

Caption: Boronic acid equilibrium and pH-dependent diol complexation pathway.

Mechanistic Causality: Substituent Effects on pKa

To optimize PBAs for biological applications, the pKa must be lowered. This is achieved by introducing electron-withdrawing groups (EWGs) onto the phenyl ring, which pull electron density away from the boron atom, increasing its electrophilicity and stabilizing the negative charge of the resulting boronate anion[2].

The Aminocarbonyl Effect

The aminocarbonyl group (amide,

The Fluorine Effect

Fluorine is the most electronegative element. Its introduction onto the phenyl ring exerts a powerful inductive withdrawal (

Synergistic Tuning

By combining both substituents—creating fluorinated aminocarbonyl phenylboronic acids —chemists achieve a synergistic electron-withdrawing effect. For example, the addition of a fluorine atom to a 3-aminocarbonyl scaffold (e.g., 3-aminocarbonyl-5-fluorophenylboronic acid) drops the pKa to approximately 6.81[5]. At pH 7.4, this compound exists predominantly (>75%) in the reactive tetrahedral state, making it an ideal candidate for physiological sensors and targeted therapeutics.

Quantitative Data: pKa Comparisons

The following table synthesizes the impact of specific substituents on the Lewis acidity of phenylboronic acids, demonstrating the progressive lowering of pKa.

| Compound | Substituent(s) | pKa Value | Mechanism of Acidity Shift |

| Phenylboronic Acid | None | 8.86 | Baseline Lewis acidity[2]. |

| 4-Fluorophenylboronic Acid | 4-F | 8.77 | Mild inductive withdrawal ( |

| 2-Aminocarbonylphenylboronic Acid | 2- | 8.21 | Steric hindrance partially offsets EWG effect[6]. |

| 4-Aminocarbonylphenylboronic Acid | 4- | 7.87 | Strong resonance/inductive withdrawal[4]. |

| 3-Aminocarbonylphenylboronic Acid | 3- | 7.84 | Strong inductive withdrawal[7]. |

| 3-(Aminocarbonyl)-5-fluorophenylboronic acid | 3- | 6.81 | Synergistic |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-Tetrafluoro | 6.17 | Extreme inductive withdrawal[2]. |

Self-Validating Protocol: Potentiometric pKa Determination

To ensure high-fidelity data, pKa values must be determined using a self-validating potentiometric titration system. The following protocol is designed to eliminate environmental artifacts and ensure thermodynamic accuracy.

Step-by-Step Methodology

-

System Calibration:

-

Action: Calibrate the glass pH electrode using standard buffers (pH 4.00, 7.00, 10.00) immediately prior to use.

-

Causality: Ensures a Nernstian response across the entire titration range, preventing slope drift errors.

-

-

Sample Preparation & Ionic Strength Control:

-

Action: Dissolve 1.0 mmol of the fluorinated aminocarbonyl phenylboronic acid in 50 mL of an aqueous

solution. -

Causality: Maintaining a constant, high ionic strength background ensures that the activity coefficients of the ions remain stable during the titration, allowing concentration to accurately approximate thermodynamic activity.

-

-

Environmental Isolation:

-

Action: Place the titration vessel in a water jacket set to exactly

. Sparge the solution continuously with high-purity Nitrogen ( -

Causality: pKa is a temperature-dependent thermodynamic constant; strict thermal control prevents equilibrium shifts.

sparging prevents atmospheric

-

-

Titration Execution:

-

Action: Titrate with standardized

using an automated micro-burette, adding titrant in 0.05 mL increments. -

Causality: The slow, incremental addition ensures the system reaches thermodynamic equilibrium before each pH reading is recorded.

-

-

Data Processing:

-

Action: Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point, refined by non-linear regression analysis of the entire titration curve.

-

Synthetic Workflow

The synthesis of fluorinated aminocarbonyl phenylboronic acids typically avoids direct lithiation due to the incompatibility of the primary amide (aminocarbonyl) group with strong organolithium bases. Instead, a Palladium-catalyzed Miyaura borylation is the industry standard.

Caption: Step-by-step synthetic workflow for fluorinated aminocarbonyl phenylboronic acids.

Workflow Causality:

-

Miyaura Borylation: Utilizing Bis(pinacolato)diboron (

) with a Palladium catalyst (e.g., -

Acidic Hydrolysis: The resulting pinacol ester is highly stable. To yield the free boronic acid, mild acidic hydrolysis (or oxidative cleavage using

) is employed to cleave the pinacol protecting group without hydrolyzing the amide to a carboxylic acid.

References

1. - National Center for Biotechnology Information (PMC)[2] 2. - Benchchem[1] 3. - ChemBK[4] 4. - Acros Pharmatech[6] 5. - Guidechem[7] 6. - Google Patents[3] 7. - ChemicalBook[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5702952A - Labelled boronic acid derivatives - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. 871332-66-0 | CAS DataBase [m.chemicalbook.com]

- 6. 2-Aminocarbonylphenylboronic acid [acrospharma.co.kr]

- 7. guidechem.com [guidechem.com]

3-Aminocarbonyl-2-fluorophenylboronic acid MSDS and safety data sheet

Technical Monograph: Safety, Handling, and Application of 3-Aminocarbonyl-2-fluorophenylboronic Acid

Introduction & Scope

This technical guide provides a comprehensive safety and operational framework for 3-Aminocarbonyl-2-fluorophenylboronic acid (CAS 874219-35-9) . While often categorized generically alongside other phenylboronic acids, this compound possesses distinct structural features—specifically the ortho-fluorine atom and the meta-amide (aminocarbonyl) group—that influence its reactivity, stability, and handling requirements.

This document moves beyond standard MSDS reporting to integrate field-proven handling protocols, specifically addressing the equilibrium between boronic acids and their dehydrated boroxine trimers, as well as the specific hazards associated with fluorinated combustion byproducts.

Chemical Identity & Physicochemical Data

The following data establishes the baseline identity for verification upon receipt of the material.

| Parameter | Specification |

| Chemical Name | 3-Aminocarbonyl-2-fluorophenylboronic acid |

| Synonyms | (3-Carbamoyl-2-fluorophenyl)boronic acid; 2-Fluoro-3-carbamoylphenylboronic acid |

| CAS Number | 874219-35-9 |

| Molecular Formula | C₇H₇BFNO₃ |

| Molecular Weight | 182.94 g/mol |

| Physical State | White to off-white solid powder |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents |

| Melting Point | >300°C (often decomposes prior to melting) |

| SMILES | OB(O)C1=C(F)C(C(N)=O)=CC=C1 |

Hazard Identification (GHS Classification)

While this specific congener is not classified as acutely toxic (Category 1-3), it exhibits significant irritant properties common to the boronic acid class.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][4][5][6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |

Expert Insight on Toxicology: Unlike simple phenylboronic acid, the presence of the fluorine atom at the C2 position increases the metabolic stability of the ring system. However, in the event of thermal decomposition (fire), the release of Hydrogen Fluoride (HF) is a critical risk factor that exceeds standard organic fire hazards.

Handling, Storage, & Stability (The Boroxine Cycle)

A common failure mode in the laboratory use of boronic acids is the variability in stoichiometry caused by dehydration.

The Mechanism: Boronic acids exist in an equilibrium with their dehydrated cyclic trimer, the boroxine. This process is accelerated by heat and dry conditions, leading to a variable effective molecular weight which can skew stoichiometric calculations in precision coupling reactions.

Storage Protocol:

-

Temperature: Store at 2–8°C . Cold storage kinetically inhibits the dehydration to boroxine.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. While not pyrophoric, moisture control prevents uncontrolled hydrolysis/dehydration cycles that degrade crystal quality.

-

Container: Keep tightly sealed. If the material appears "caked" or has lost its crystalline sheen, verify purity via ¹H-NMR (DMSO-d₆) before use.

Emergency Response Protocols

Firefighting Measures

-

Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Specific Hazard: Thermal Decomposition. At temperatures >300°C, this compound decomposes to release Boron oxides (B₂O₃), Nitrogen oxides (NOx), and Hydrogen Fluoride (HF) .

-

Action: Firefighters must wear full SCBA. If water is used, contain runoff; HF dissolves in water to form hydrofluoric acid, which is corrosive and toxic to aquatic life.

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes.[4][7] Critical: Remove contact lenses immediately; the boronic acid moiety can complex with contact lens polymers.

-

Skin Contact: Wash with soap and water.[5][6][7] If irritation persists, seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Application: Safety-First Suzuki-Miyaura Coupling

The primary application of CAS 874219-35-9 is as a nucleophile in Palladium-catalyzed cross-coupling. The following workflow integrates safety checkpoints directly into the experimental procedure.

Experimental Workflow Diagram

Caption: Operational workflow for Suzuki Coupling utilizing 3-Aminocarbonyl-2-fluorophenylboronic acid, highlighting critical safety decision points.

Detailed Protocol

-

Preparation:

-

Verify the integrity of the boronic acid (ensure no boroxine formation via NMR if the bottle is old).

-

Solvent System: A mixture of 1,4-Dioxane/Water (4:1) is recommended to solubilize the polar amide group.

-

Degassing: Sparge solvents with Argon for 15 minutes. Oxygen promotes the homocoupling of boronic acids and deactivates the Pd catalyst.

-

-

Reaction Setup:

-

In a fume hood, charge the reaction vessel with:

-

1.0 eq Aryl Halide

-

1.2 eq 3-Aminocarbonyl-2-fluorophenylboronic acid [8]

-

2.0 eq Potassium Carbonate (Base)

-

0.05 eq Pd(dppf)Cl₂ (Catalyst)

-

-

Safety Note: Add the catalyst last to minimize exposure to air.

-

-

Execution:

-

Heat to 80–100°C.

-

Caution: Do not seal the vessel completely unless it is a rated pressure vial. Thermal expansion of dioxane can cause rupture.

-

-

Quenching & Disposal:

-

Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

-

Waste Stream: The aqueous layer contains Boron salts; the organic layer contains fluorinated byproducts. Both must be disposed of in Halogenated Organic Waste containers due to the fluorine content.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16216057, (3-carbamoyl-2-fluorophenyl)boronic acid. Retrieved from [Link]

- Hall, D. G. (2011).Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Mechanistic insight on boroxine equilibrium).

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Fluorides). Retrieved from [Link]

Sources

- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. technosaurus.co.jp [technosaurus.co.jp]

- 6. matrixscientific.com [matrixscientific.com]

- 7. aksci.com [aksci.com]

- 8. chemscene.com [chemscene.com]

Solubility of 3-carbamoyl-2-fluorophenylboronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Carbamoyl-2-fluorophenylboronic Acid in Organic Solvents

Executive Summary

3-Carbamoyl-2-fluorophenylboronic acid (CAS: 1451392-76-9) is a critical organoboron intermediate, predominantly utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical scaffolds (e.g., kinase inhibitors).[1][2] Unlike simple phenylboronic acids, the presence of a carbamoyl (amide) group at the 3-position introduces a dual hydrogen-bonding motif that significantly alters its solubility profile.[1][2]

This guide addresses a critical gap in current literature: the lack of standardized solubility isotherms for this specific isomer. It synthesizes predictive data based on structural analogues, delineates the thermodynamic impact of boroxine formation (dehydration), and provides a validated experimental protocol for in-house determination.[1][2]

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of 3-carbamoyl-2-fluorophenylboronic acid is governed by three competing structural forces:

-

The Boronic Acid Moiety (

): Amphiphilic nature; capable of hydrogen bonding but prone to reversible dehydration into the trimeric boroxine anhydride.[1][2] -

The Carbamoyl Group (

): A strong hydrogen bond donor and acceptor.[1][2] This significantly increases the crystal lattice energy compared to non-amidated analogues, making dissolution energetically demanding (high enthalpy of fusion).[1][2] -

The Fluorine Substituent (

): Located at the 2-position (ortho to boron), it exerts an inductive electron-withdrawing effect, increasing the acidity of the boronic acid (lower pKa) and potentially influencing the Lewis acidity of the boron center.[1][2]

Predictive Solubility Data (Analogous Synthesis)

Note: As of Q1 2026, exact mole-fraction solubility data for CAS 1451392-76-9 is not available in open-access peer-reviewed indices.[1][2] The following profile is synthesized from thermodynamic data of closely related analogues (e.g., 3-aminocarbonylphenylboronic acid and 2-fluorophenylboronic acid).

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Insight |

| Dipolar Aprotic | DMSO, DMF | Very High (>200 mg/mL) | Disrupts strong intermolecular amide H-bonds; stabilizes the monomeric boronic acid species.[1][2] |

| Polar Protic | Methanol, Ethanol | High (50–150 mg/mL) | Solvation via H-bonding; however, alcohols can form boronic esters (solvolysis) over time.[1][2] |

| Cyclic Ethers | THF, 2-MeTHF | Moderate (20–80 mg/mL) | Good acceptor ability; often requires water co-solvent to prevent boroxine precipitation.[1][2] |

| Ketones | Acetone, MEK | Moderate (10–50 mg/mL) | Effective for intermediate polarity; solubility decreases rapidly with decreasing temperature.[1][2] |

| Chlorinated | DCM, Chloroform | Low (<5 mg/mL) | Insufficient polarity to overcome the crystal lattice energy of the amide network.[1][2] |

| Hydrocarbons | Toluene, Hexane | Negligible | Incompatible with the polar amide/boronic acid surface.[1][2] |

The Boroxine Paradox: "Pseudo-Solubility"

A critical error in boronic acid process chemistry is confusing dissolution with dehydration .[2] In non-protic organic solvents (e.g., Toluene, THF), 3-carbamoyl-2-fluorophenylboronic acid exists in equilibrium with its trimeric anhydride (boroxine).[1][2]

-

Implication: Analytical samples prepared in dry solvents may show higher apparent solubility due to the formation of the more soluble boroxine species.[1][2]

-

Control Strategy: Always report solubility with the water content of the solvent specified.[1][2] For thermodynamic accuracy, "wet" solubility (solvent saturated with water) is often more relevant for Suzuki coupling conditions than "dry" solubility.[1][2]

Visualization: The Dissolution-Dehydration Equilibrium

Caption: Thermodynamic equilibrium between solid lattice, solvated monomer, and solution-phase boroxine trimer.

Experimental Protocol: Determination of Solubility

Since literature values are absent, you must generate self-validated data.[1][2] The Dynamic Laser Monitoring Method is superior to the static shake-flask method for boronic acids as it minimizes the time for esterification/dehydration artifacts.[2]

Protocol Methodology

-

Preparation:

-

Equilibration:

-

Stir at 400 RPM.

-

Heat the mixture to a temperature (

) where the solid is fully dissolved.

-

-

Dynamic Measurement:

-

Calculation:

Visualization: Solubility Determination Workflow

Caption: Dynamic laser monitoring workflow for accurate solubility determination, minimizing dehydration artifacts.

Thermodynamic Modeling (The Apelblat Equation)

For process scale-up, experimental data points (

-

A, B, C: Empirical constants derived from regression analysis of your experimental data.

-

Utility: Allows interpolation of solubility at any temperature between 273K and 323K, critical for designing crystallization cooling curves.[1][2]

References

-

Compound Identification: ChemScene. (2024).[1][2] 3-Aminocarbonyl-2-fluorophenylboronic acid (CAS 1451392-76-9).[1][2][3] Link

-

Methodology (Dynamic): Leszczyński, P., et al. (2020).[1][2][4][5][6] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Link

-

Boroxine Equilibrium: Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[1][2]

-

Analogous Data: BenchChem. (2025).[1][2][7][8][9] Solubility Profile of Phenylboronic Acid Derivatives. Link[1][2]

-

Thermodynamic Modeling: Wang, J., et al. (2018).[1][2] Thermodynamic models for determination of solid–liquid equilibrium of pharmaceutical intermediates. Journal of Molecular Liquids. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Comparative Technical Guide: 3-Carbamoylphenyl- vs. 3-Amino-2-fluorophenylboronic Acid

This guide provides an in-depth technical analysis comparing 3-aminocarbonylphenylboronic acid (chemically synonymous with 3-carbamoylphenylboronic acid) and 3-amino-2-fluorophenylboronic acid .

These two reagents represent distinct strategic entry points in medicinal chemistry: one introduces a stable, polar amide motif, while the other introduces an electron-modulated aniline scaffold often used to optimize solubility, metabolic stability, and intra-molecular hydrogen bonding.[1]

Executive Summary & Nomenclature Clarification

In drug development literature, "3-aminocarbonyl" is a functional group descriptor often used as a shorthand for 3-carbamoylphenylboronic acid (Compound A). This guide compares it directly against 3-amino-2-fluorophenylboronic acid (Compound B), a highly specialized building block used to introduce the "ortho-fluoro aniline" pharmacophore.

| Feature | Compound A: 3-Carbamoylphenylboronic acid | Compound B: 3-Amino-2-fluorophenylboronic acid |

| CAS Number | 351422-73-6 | 1621605-71-7 |

| Structure | Phenyl ring with meta-amide (-CONH₂) | Phenyl ring with meta-amine (-NH₂) and ortho-fluorine (-F) |

| Primary Utility | Introducing a polar H-bond donor/acceptor motif. | Introducing a metabolically robust, low-pKa aniline. |

| Key Synthetic Risk | Low risk; amide is generally stable. | High risk : Prone to rapid protodeboronation due to ortho-fluoro effect. |

| Electronic Nature | Electron Deficient (EWG via induction) | Electron Rich (EDG via resonance), modulated by Fluorine.[1] |

Chemical Structure & Electronic Profile[1]

The choice between these two reagents often dictates the physicochemical profile of the final drug candidate.

Structural Comparison[1]

-

Compound A (Amide) : The amide group is a classic bioisostere for heterocycles. It serves as a dual H-bond donor (NH₂) and acceptor (C=O). It is metabolically susceptible to hydrolysis but generally stable under cross-coupling conditions.

-

Compound B (Fluoro-Aniline) : The 2-fluoro substituent is not merely a steric blocker; it electronically decouples the aniline lone pair from the ring and lowers the pKa of the amino group.

The "Fluorine Effect" on pKa

A critical distinction for medicinal chemists is the basicity of the nitrogen.

-

Standard Aniline pKa : ~4.6[1]

-

3-Amino-2-fluorophenyl pKa : ~2.5 – 3.5 Implication : The ortho-fluorine atom withdraws electron density, making the aniline significantly less basic. This reduces protonation at physiological pH (7.4), improving membrane permeability (LogD) and reducing hERG channel liability, which is often associated with basic amines.[1]

Synthetic Utility: Suzuki-Miyaura Coupling[2][3]

The presence of the ortho-fluorine in Compound B fundamentally alters the cross-coupling kinetics and stability profile compared to Compound A.

Stability & Protodeboronation[1]

-

Compound A (Amide) : Behaves like a standard meta-substituted phenylboronic acid. Stable to standard bases (K₂CO₃, Na₂CO₃) and temperatures (80–100°C).[1]

-

Compound B (Fluoro-Aniline) : Unstable. Ortho-fluoro boronic acids are notoriously prone to protodeboronation (C-B bond cleavage replaced by C-H) under aqueous basic conditions.

Catalyst Selection Strategy

To couple Compound B successfully, you must favor the rate of transmetalation over protodeboronation .[1]

-

Ligand Choice : Use bulky, electron-rich phosphines (Buchwald ligands like XPhos or SPhos ) or NHC ligands.[1] These facilitate rapid oxidative addition and transmetalation.

-

Base Choice : Avoid strong bases like NaOH. Use mild bases like K₃PO₄ or Cs₂CO₃ .

-

Water Content : Minimizing water concentration can reduce protodeboronation, but some water is required for the boronic acid activation.[1] A THF:Water (10:1) ratio is often optimal.

Experimental Workflow Visualization

Caption: Decision tree for reaction optimization based on the stability profile of the specific boronic acid.

Optimized Experimental Protocols

Protocol A: Coupling of 3-Carbamoylphenylboronic Acid (Standard)

-

Reagents : Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂[1]·DCM (0.05 eq), K₂CO₃ (2.0 eq).[1]

-

Solvent : 1,4-Dioxane : Water (4:1).[1]

-

Conditions : Heat to 90°C for 4–12 hours.

-

Note : The amide is robust. Standard aqueous workup is sufficient.

Protocol B: Coupling of 3-Amino-2-fluorophenylboronic Acid (High Stability Risk)

-

Reagents : Aryl Halide (1.0 eq), Boronic Acid (1.5 eq - excess required due to decomposition), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), K₃PO₄ (2.0 eq).[1]

-

Solvent : THF : Water (10:1).

-

Conditions :

-

Pre-mix Catalyst and Ligand in THF for 10 mins to form active species.

-

Add Aryl Halide.

-

Add Boronic Acid and Base.

-

Heat to 40–60°C (Avoid high heat). Monitor by LCMS hourly.

-

-

Why : XPhos forms a highly active catalyst that couples the unstable boronic acid before it can decompose. Lower temperature preserves the C-B bond.

Medicinal Chemistry Applications

Scaffold Hopping

Researchers often switch between these two motifs to tune the Lipophilic Ligand Efficiency (LLE) .

-

Amide : High polarity (low LogP), high solubility, but high clearance risk.[1]

-

Fluoro-Aniline : Moderate polarity, improved permeability, potential metabolic block at the 2-position.[1]

Metabolic Stability[1]

-

3-Carbamoyl : The amide bond can be hydrolyzed by amidases in vivo, leading to the carboxylic acid metabolite (often inactive or toxic).

-

3-Amino-2-fluoro : The fluorine atom at the 2-position blocks metabolic oxidation (CYP450) at that site. However, the aniline nitrogen itself can undergo N-acetylation or oxidation unless sterically hindered or electronically deactivated (which the fluorine helps with).

References

-

Billingsley, K., & Buchwald, S. L. (2008).[1] An Improved System for the Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society. Link[1]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link[1]

-

Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Chemical Communications. Link

-

PubChem Compound Summary . 3-Aminocarbonylphenylboronic acid (CID 2737814). National Center for Biotechnology Information. Link[1]

-

Sigma-Aldrich Product Sheet . 3-Amino-2-fluorophenylboronic acid (CAS 1621605-71-7).[2] Merck KGaA. Link

Sources

Methodological & Application

Application Note: Overcoming Instability in 2-Fluoro-3-Carbamoylphenylboronic Acid Couplings

[1]

Executive Summary & Strategic Overview

The Suzuki-Miyaura coupling of 3-aminocarbonyl-2-fluorophenylboronic acid (also known as 3-carbamoyl-2-fluorophenylboronic acid) presents a classic "perfect storm" of chemoselectivity challenges.[1] This scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and other bioactive biaryls. However, it combines two destabilizing features that often lead to reaction failure in standard protocols:

-

Rapid Protodeboronation: The ortho-fluoro substituent significantly increases the rate of hydrolytic deboronation (

bond cleavage), particularly in aqueous basic media. -

Catalyst Poisoning: The primary amide (

) can coordinate competitively to the Palladium center (

The Directive: Do not treat this as a standard Suzuki coupling. Standard conditions (

This guide outlines two protocols:

-

Protocol A (Direct): An optimized system using high-activity precatalysts to outcompete decomposition.[1]

-

Protocol B (Surrogate): A robust alternative using the nitrile precursor or MIDA boronate for scale-up.

Mechanistic Analysis & Failure Modes[1]

Understanding why this reaction fails is the key to fixing it.

The "Ortho-Fluoro" Effect

In 2-fluoroarylboronic acids, the electronegative fluorine atom inductively withdraws electron density, making the boron center highly Lewis acidic. Upon coordination with a base (e.g.,

Amide Interference

Primary amides are weak nucleophiles but effective ligands.[1] In low-turnover catalytic cycles, the amide moiety of the substrate can bind to the Pd(II) intermediate, forming a stable resting state that prevents transmetalation.

Visualization: Competing Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the two primary failure modes.

Caption: Kinetic competition between productive transmetalation (Green) and destructive protodeboronation/poisoning (Red).[1]

Protocol A: Direct Coupling (High-Activity System)

Rationale: To couple this unstable substrate, we must accelerate the transmetalation step so it occurs faster than protodeboronation. We achieve this by using Buchwald Precatalysts (Gen 3) or Pd-PEPPSI systems which generate highly active monolithic Pd(0) species.[1] We also eliminate water to suppress hydrolysis.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]

-

Boronic Acid: 3-aminocarbonyl-2-fluorophenylboronic acid (1.2 - 1.5 equiv).[1]

-

Electrophile: Aryl Bromide or Iodide (1.0 equiv).[1] Note: Chlorides require higher heat, increasing decomposition risk.

-

Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or Pd-PEPPSI-IPr (CAS: 905459-27-0).[1] Loading: 2–5 mol%.[1]

-

Base: Potassium Phosphate Tribasic (

), finely ground, anhydrous (3.0 equiv). -

Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).[1]

-

Additive (Optional): 2-3 drops of water (controlled amount) or CsF (2.0 equiv) if using anhydrous conditions strictly.

Step-by-Step Procedure

-

Vessel Preparation: Oven-dry a reaction vial or round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charge Solids: Add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol),

(3.0 mmol), and Precatalyst (0.02 - 0.05 mmol).-

Critical Step: If the boronic acid is hygroscopic or old, recrystallize it first or increase equivalents to 2.0.

-

-

Inert Atmosphere: Seal the vessel with a septum and cap. Evacuate and backfill with inert gas (Ar/

) three times.[1] -

Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL for 1 mmol scale) via syringe.

-

Activation:

-

Option 1 (Standard): Add degassed water (strictly 2 equivalents relative to Boron, approx 50

) to activate the base without flooding the system. -

Option 2 (Anhydrous): If using CsF instead of

, do not add water.

-

-

Reaction: Heat the mixture to 60°C .

-

Note: Avoid reflux temperatures (100°C+). The active catalyst should work at mild temperatures. Monitor by LCMS after 1 hour.

-

-

Workup: Upon consumption of the halide, dilute with EtOAc, wash with brine, dry over

, and concentrate.

Protocol B: The "Robust" Surrogate Route

Rationale: If Protocol A fails (e.g., <30% yield), do not optimize endlessly. Switch to a surrogate. The 3-cyano derivative is electronically similar but chemically robust.[1] The nitrile can be hydrolyzed to the amide after the coupling. Alternatively, use the MIDA boronate which slowly releases the active species, keeping the concentration of the unstable free acid low (the "Slow Release" strategy).

Option B1: Nitrile Surrogate (Recommended for Scale-up)[1]

-

Substrate: Use 3-cyano-2-fluorophenylboronic acid (or its pinacol ester).[1]

-

Coupling: Standard Suzuki conditions (

, -

Hydrolysis: Convert the nitrile to the primary amide using Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) (Parkins catalyst) or standard alkaline hydrolysis (

).[1]

Option B2: MIDA Boronate[1][2]

-

Substrate: 2-fluoro-3-carbamoylphenyl MIDA boronate.

-

Conditions:

/ SPhos, -

Mechanism: The MIDA ester protects the boron. Hydrolysis releases the active boronic acid slowly, ensuring it is consumed by the catalyst immediately rather than accumulating and decomposing.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Yield, High De-boronated Product | Protodeboronation is faster than coupling. | 1.[1] Switch to anhydrous conditions (Protocol A).2. Switch to MIDA boronate (Protocol B2).3. Increase catalyst loading to 5 mol%. |

| No Reaction, Starting Material Intact | Catalyst poisoning (Amide) or inactive catalyst.[1] | 1. Switch to Pd-PEPPSI-IPr (highly resistant to poisoning).2.[1] Ensure inert atmosphere (Oxygen kills active Pd).[1] |

| Homocoupling of Halide | Oxidative addition occurred, but transmetalation failed. | 1. Ensure base is soluble/active (add trace water).2.[1] Degas solvent more thoroughly. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | 1.[1] Lower temperature to 50-60°C.2. Add excess ligand (e.g., 10 mol% XPhos). |

References

-

Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.[1][2]2017 , 139, 13156–13165. Link[1]

-

Amide Coupling (Pd-NHC): Lei, P.; Meng, G.; Ling, Y.; An, J.; Nolan, S. P.; Szostak, M. General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature.[2] Org.[1][3][4][2][5] Lett.2017 , 19, 6510–6513.[4][2][5] Link

-

Unstable Boronic Acids (MIDA): Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling with MIDA Boronates.[1] J. Am. Chem. Soc.[2]2009 , 131, 6961–6963. Link[1]

-

Rapid Coupling of 2-Fluoroaryls: Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.[2]2010 , 132, 14073–14075. Link[1]

Application Note: Protocols for Amide-Functionalized Phenylboronic Acid Cross-Coupling

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone methodology for carbon-carbon bond formation in pharmaceutical development and materials science[1]. While standard arylboronic acids couple readily, amide-functionalized phenylboronic acids (e.g., 3-aminocarbonylphenylboronic acid, 4-acetamidophenylboronic acid) present unique mechanistic hurdles.

As a Senior Application Scientist, it is critical to understand the causality behind reaction failures with these substrates:

-

Catalyst Poisoning: The Lewis basic nature of the amide carbonyl and nitrogen can competitively coordinate to the Palladium(II) center, stalling the catalytic cycle.

-

Protodeboronation: Amide groups, particularly when electron-withdrawing, increase the electrophilicity of the boron atom. Under strongly basic conditions, this accelerates undesired hydrolytic cleavage of the C-B bond (protodeboronation) before transmetalation can occur[2].

-

Solubility Constraints: Amide-functionalized boronic acids exhibit high polarity and poor solubility in standard non-polar organic solvents, necessitating highly optimized biphasic solvent systems[3].

To establish a self-validating and robust system, the protocols detailed herein utilize bulky, electron-rich phosphine ligands (e.g., SPhos) to accelerate transmetalation and reductive elimination, effectively outcompeting side reactions[4].

Pathway Visualization: Overcoming Bottlenecks

The following diagram illustrates the catalytic cycle, highlighting the specific intervention points required when utilizing amide-functionalized boronic acids.

Catalytic cycle of SMC highlighting intervention points for amide boronic acids.

Quantitative Data: Substrate Scope and Yields

The table below summarizes validated reaction conditions and yields for various amide-functionalized phenylboronic acids coupled with structurally diverse aryl halides.

| Boronic Acid Substrate | Aryl Halide Partner | Catalyst System | Base / Solvent (Temp) | Yield (%) | Ref |

| 3-Aminocarbonylphenylboronic acid | 2-Amino-6-bromobenzothiazole | 5 mol% Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O (80°C) | 75–88% | [5] |

| 4-Acetamidophenylboronic acid | 4-Bromoanisole | 2 mol% Pd(OAc)₂ / SPhos | K₃PO₄ / THF:H₂O (80°C) | 84% | [4] |

| 3-Acetamidophenylboronic acid | 4-Chlorobenzonitrile | 5 mol% Pd(PPh₃)₄ | K₂CO₃ / Toluene:H₂O (100°C) | 69% | [6] |

| 4-Aminocarbonylphenylboronic acid | 2-Bromopyridine | 2 mol% Pd-PEPPSI-IPr | K₂CO₃ / Dioxane:H₂O (60°C) | 81% | [7] |

Experimental Protocol: Optimized Biphasic Cross-Coupling

This methodology provides a step-by-step, self-validating protocol for the cross-coupling of amide-functionalized phenylboronic acids. The use of a biphasic 1,4-dioxane/water system ensures complete dissolution of the polar boronic acid while maintaining the stability of the active Pd(0) species[3].

Materials & Reagents

-

Aryl Halide: 1.00 mmol (Limiting reagent)

-

Amide-Functionalized Phenylboronic Acid: 1.30 mmol (1.3 equivalents to offset minor protodeboronation)

-

Catalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) or Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

Base: K₃PO₄ or Na₂CO₃ (2.50 mmol, 2.5 equivalents)

-

Solvent: 1,4-Dioxane (degassed, 4.0 mL) and Deionized Water (degassed, 1.0 mL)

-

Internal Standard: 1,3,5-Trimethoxybenzene (0.10 mmol) for quantitative crude NMR validation.

Step-by-Step Methodology

Step 1: Reaction Setup and Degassing (Critical Step)

-

To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.00 mmol), amide-functionalized phenylboronic acid (1.30 mmol), and the base (2.50 mmol).

-

Add the palladium catalyst and ligand.

-

Seal the tube with a rubber septum. Apply vacuum to the vessel for 3 minutes, then backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times.

-

Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid (yielding biphenyl side products) and the oxidation of the electron-rich phosphine ligand.

-

Step 2: Solvent Addition and Heating 4. Syringe in the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL). 5. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. 6. Transfer the sealed tube to a pre-heated oil bath or heating block set to 80°C. Stir vigorously (800–1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

Step 3: Self-Validating Reaction Monitoring 7. After 4 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer via a micro-syringe. 8. Dilute the aliquot in 200 µL of LC-MS grade acetonitrile and analyze via UPLC-MS.

-

Trustworthiness Check: Monitor the disappearance of the aryl halide. If unreacted aryl halide remains but the boronic acid is consumed, protodeboronation has outpaced transmetalation. In future runs, lower the temperature to 65°C or switch to a milder base (e.g., K₂CO₃).

Step 4: Workup and Isolation 9. Upon full conversion (typically 6–12 hours), cool the reaction to room temperature. 10. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of saturated aqueous NaCl (brine).

- Note: Amide products are highly polar. If the product partitions into the aqueous layer, switch the extraction solvent to 10% Methanol in Dichloromethane (MeOH/CH₂Cl₂).

- Separate the layers and extract the aqueous phase with EtOAc (3 × 10 mL).

- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or CH₂Cl₂/MeOH depending on amide polarity).

Troubleshooting & Field-Proven Insights

-

Choice of Base: Avoid strong bases like NaOH or KOH. Strong bases rapidly form the boronate complex but simultaneously accelerate the protodeboronation of electron-deficient amide-boronic acids[2]. Mild bases like K₃PO₄ or Na₂CO₃ provide a buffered environment that facilitates transmetalation without destroying the starting material.

-

Ligand Selection: If using unactivated aryl chlorides, Pd(PPh₃)₄ will fail due to slow oxidative addition. Transition to Pd(OAc)₂ with SPhos or XPhos. The extreme steric bulk of these ligands accelerates reductive elimination, preventing the amide moiety from trapping the Pd(II) intermediate[4].

-